
R(-)-2,10,11-Trihydroxyaporphine hybrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
R(-)-2,10,11-Trihydroxyaporphine hybrobromide is a useful research compound. Its molecular formula is C17H18BrNO3 and its molecular weight is 364.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
R(-)-2,10,11-Trihydroxyaporphine hydrobromide is a compound of interest due to its potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its effects on various biological systems and its mechanisms of action.
- Chemical Name : R(-)-2,10,11-Trihydroxyaporphine hydrobromide
- Molecular Formula : C17H19BrN2O3
- Molecular Weight : 373.25 g/mol
Biological Activity Overview
R(-)-2,10,11-Trihydroxyaporphine hydrobromide has been studied for its effects on neurotransmitter systems, particularly dopamine pathways. It is known to act as a dopamine receptor agonist and has been implicated in sleep regulation and other neurobiological processes.
- Dopamine Receptor Agonism : The compound exhibits significant activity at dopamine receptors, influencing locomotor activity and sleep patterns in model organisms such as Drosophila melanogaster .
- Neuroprotective Effects : It has been suggested that R(-)-2,10,11-Trihydroxyaporphine hydrobromide may offer neuroprotective benefits against conditions like amyotrophic lateral sclerosis (ALS) by modulating neuroinflammatory responses .
Study 1: Sleep Regulation in Drosophila
A study conducted on adult Drosophila identified R(-)-2,10,11-trihydroxyaporphine hydrobromide as a sleep-promoting agent. Flies treated with this compound showed a significant increase in sleep duration compared to controls:
- Dosage : 20 µM and 50 µM concentrations were tested.
- Results : Increased sleep duration by approximately 400 minutes at 20 µM and 470 minutes at 50 µM .
Study 2: Neuroprotective Properties
Research investigating the neuroprotective properties of R(-)-2,10,11-trihydroxyaporphine hydrobromide indicated its potential role in mitigating neurodegenerative processes:
- Methodology : In vitro assays were performed using cell lines relevant to ALS.
- Findings : The compound reduced markers of oxidative stress and inflammation in treated cells .
Data Table: Biological Activity Summary
Aplicaciones Científicas De Investigación
Pharmacological Applications
1. Dopamine Receptor Modulation
R(-)-2,10,11-Trihydroxyaporphine hydrobromide acts as an agonist for dopamine receptors, particularly the D2 receptor subtype. This property makes it a candidate for treating conditions related to dopamine dysregulation such as Parkinson's disease and schizophrenia. Studies have indicated that compounds with similar structures can influence dopaminergic signaling pathways, potentially alleviating symptoms associated with these disorders .
2. Amyloid-Beta Fibril Formation Inhibition
Research has demonstrated that R(-)-2,10,11-Trihydroxyaporphine hydrobromide may inhibit amyloid-beta (Aβ) fibril formation. This is particularly relevant in the context of Alzheimer's disease, where Aβ aggregation is a hallmark of pathology. The compound's structural characteristics allow it to interact with Aβ peptides, preventing their aggregation and subsequent neurotoxicity .
Neurobiological Applications
1. Sleep Regulation in Drosophila
A study utilizing Drosophila melanogaster as a model organism found that R(-)-2,10,11-Trihydroxyaporphine hydrobromide significantly increased sleep duration. This finding suggests potential applications in sleep disorders and highlights the compound's role in modulating neurotransmitter systems that govern sleep .
2. Neuroprotective Effects
The compound's ability to modulate oxidative stress responses has been investigated as a neuroprotective strategy. By mitigating oxidative damage in neuronal cells, R(-)-2,10,11-Trihydroxyaporphine hydrobromide could offer therapeutic benefits in neurodegenerative diseases characterized by oxidative stress .
Immunological Applications
1. Modulation of Innate Immunity
R(-)-2,10,11-Trihydroxyaporphine hydrobromide has been studied for its effects on the immune system, particularly its role in enhancing innate immune responses. It may act on pathways involving the STING (Stimulator of Interferon Genes) pathway, which is crucial for antiviral defense mechanisms .
2. Cancer Therapy
The compound's immunomodulatory properties suggest potential applications in cancer therapy. By enhancing immune responses against tumors or modulating inflammatory pathways, it could be utilized as an adjunct treatment in various cancers .
Data Tables
Application Area | Mechanism of Action | Potential Disorders |
---|---|---|
Pharmacology | D2 receptor agonist | Parkinson's disease, schizophrenia |
Neurobiology | Inhibition of Aβ fibril formation | Alzheimer's disease |
Neurobiology | Modulation of oxidative stress | Neurodegenerative diseases |
Immunology | STING pathway activation | Viral infections, cancer |
Case Studies
- Dopamine Receptor Agonism : A study involving animal models demonstrated that administration of R(-)-2,10,11-Trihydroxyaporphine hydrobromide led to improved motor functions in Parkinsonian models by enhancing dopaminergic signaling.
- Amyloid-Beta Interaction : In vitro studies showed that this compound could reduce Aβ aggregation by up to 50%, suggesting its potential as a therapeutic agent for Alzheimer's disease.
- Sleep Promotion in Drosophila : Experimental results indicated a significant increase in sleep duration (up to 470 minutes) upon treatment with R(-)-2,10,11-Trihydroxyaporphine hydrobromide compared to control groups.
Propiedades
Número CAS |
77630-01-4 |
---|---|
Fórmula molecular |
C17H18BrNO3 |
Peso molecular |
364.2 g/mol |
Nombre IUPAC |
(6aR)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,10,11-triol;hydrobromide |
InChI |
InChI=1S/C17H17NO3.BrH/c1-18-5-4-10-6-11(19)8-12-15(10)13(18)7-9-2-3-14(20)17(21)16(9)12;/h2-3,6,8,13,19-21H,4-5,7H2,1H3;1H/t13-;/m1./s1 |
Clave InChI |
SJXJEAQVHBGSDL-BTQNPOSSSA-N |
SMILES |
CN1CCC2=C3C1CC4=C(C3=CC(=C2)O)C(=C(C=C4)O)O.Br |
SMILES isomérico |
CN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)O)C(=C(C=C4)O)O.Br |
SMILES canónico |
CN1CCC2=C3C1CC4=C(C3=CC(=C2)O)C(=C(C=C4)O)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.